Pyridoxamine phosphate

Catalog No.
S579928
CAS No.
529-96-4
M.F
C8H13N2O5P
M. Wt
248.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxamine phosphate

CAS Number

529-96-4

Product Name

Pyridoxamine phosphate

IUPAC Name

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate

Molecular Formula

C8H13N2O5P

Molecular Weight

248.17 g/mol

InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O

Synonyms

pyridoxamine phosphate, pyridoxamine phosphate hydrochloride, pyridoxamine-P

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O
  • Amino acid metabolism: PLP is essential for transamination reactions, where amino groups are transferred between amino acids and ketoacids. This process is vital for synthesizing new amino acids and neurotransmitters. [Source: National Institutes of Health, ]
  • Neurotransmitter synthesis: PLP acts as a coenzyme for enzymes involved in the production of important neurotransmitters like dopamine, serotonin, and GABA. This makes it crucial for brain function and can potentially influence neurological disorders. [Source: National Institutes of Health, ]
  • Hemoglobin synthesis: PLP is a coenzyme for the enzyme ALAS2, which is crucial for the first step in heme synthesis, a vital component of red blood cells responsible for oxygen transport. [Source: National Library of Medicine, ]
  • Fatty acid metabolism: PLP is involved in the regulation of fatty acid synthesis and degradation, impacting energy production and lipid storage. [Source: National Institutes of Health, ]

Due to its diverse functions, PLP is extensively studied in various scientific research fields:

  • Neurological disorders: Research investigates the potential role of PLP in managing neurological conditions like Parkinson's disease, Alzheimer's disease, and epilepsy, as deficiencies might contribute to their development. [Source: National Institutes of Health, ]
  • Cancer research: Studies explore the potential of PLP in regulating specific enzymes involved in cancer cell growth and proliferation, aiming to develop novel therapeutic strategies. [Source: National Institutes of Health, ]
  • Infectious diseases: Research investigates the role of PLP in host defense mechanisms against various pathogens and explores its potential as a therapeutic intervention for specific infections. [Source: National Institutes of Health, ]

Pyridoxamine phosphate is a biologically active form of vitamin B6, specifically a phosphorylated derivative of pyridoxamine. It plays a crucial role in various enzymatic reactions, particularly those involving amino acids. Pyridoxamine phosphate is essential for the proper functioning of enzymes that catalyze transamination, deamination, and decarboxylation reactions, thereby influencing amino acid metabolism and neurotransmitter synthesis. Its chemical structure includes a pyridine ring substituted with hydroxymethyl and phosphate groups, making it soluble in water and biologically relevant.

  • PLP Precursor: The primary function of PMP appears to be the storage and recycling of vitamin B6. It can be converted back to PM by phosphatases, and PM can then be converted to the active PLP form by pyridoxal kinase []. PLP acts as a coenzyme in over 140 enzymatic reactions crucial for amino acid metabolism, neurotransmitter synthesis, and carbohydrate and fat breakdown [].
  • Potential Additional Roles: Some studies suggest PMP might have specific functions independent of PLP formation. For instance, research indicates PMP might play a role in the metabolism of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications []. However, more research is needed to fully understand these potential roles.
  • Limited Data: Information on the safety and hazards of isolated PMP is limited due to its role as a metabolite. Vitamin B6 itself is generally considered safe at recommended intake levels.
As a coenzyme. Key reactions include:

  • Transamination: Pyridoxamine phosphate acts as an amino group carrier, facilitating the transfer of amino groups between amino acids and keto acids. This process is vital for the synthesis and degradation of amino acids.
  • Decarboxylation: It catalyzes the removal of carboxyl groups from amino acids, converting them into amines.
  • Racemization: Pyridoxamine phosphate can interconvert between D- and L-amino acids through racemization reactions.
  • Elimination Reactions: It is involved in β- and γ-elimination reactions, contributing to the breakdown of certain substrates into simpler molecules .

The versatility of pyridoxamine phosphate in these reactions is attributed to its ability to stabilize carbanionic intermediates, which are crucial for the reaction mechanisms involved .

Pyridoxamine phosphate is vital for numerous biological processes:

  • Amino Acid Metabolism: It facilitates the metabolism of amino acids by serving as a cofactor for various enzymes involved in their synthesis and degradation.
  • Neurotransmitter Synthesis: Pyridoxamine phosphate is crucial for synthesizing neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are essential for normal brain function .
  • Regulation of Homocysteine Levels: It helps regulate homocysteine levels in the body, which is important for cardiovascular health.

Deficiencies in pyridoxamine phosphate can lead to neurological disorders and impaired immune function due to its role in amino acid metabolism.

Pyridoxamine phosphate can be synthesized through several methods:

  • Phosphorylation of Pyridoxamine: The most common method involves the phosphorylation of pyridoxamine using ATP or other phosphorylating agents. This reaction typically occurs in the presence of specific kinases that facilitate the transfer of a phosphate group to the hydroxyl group on the pyridine ring.
  • Enzymatic Synthesis: Enzymes such as pyridoxine 5'-phosphate oxidase can convert pyridoxine into pyridoxamine phosphate through oxidation processes, highlighting the biological pathways that naturally produce this compound .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through chemical means involving various reagents that facilitate the formation of the phosphate ester from pyridoxamine.

Pyridoxamine phosphate has several important applications:

  • Nutritional Supplement: As a form of vitamin B6, it is used in dietary supplements to prevent or treat deficiencies.
  • Pharmaceuticals: Its role in amino acid metabolism makes it a candidate for therapeutic applications in conditions like cardiovascular diseases and certain metabolic disorders.
  • Research Tool: Pyridoxamine phosphate is utilized in biochemical research to study enzyme mechanisms and metabolic pathways involving amino acids .

Research indicates that pyridoxamine phosphate interacts with various enzymes, influencing their activity and specificity. It forms stable complexes with aminotransferases through Schiff base linkages, allowing for efficient catalysis during transamination reactions. Studies have shown that variations in substrate structure can significantly affect how pyridoxamine phosphate interacts with different enzymes, impacting reaction rates and outcomes .

Pyridoxamine phosphate shares structural similarities with other forms of vitamin B6, such as:

Compound NameStructure SimilarityUnique Features
PyridoxalSimilar ring structureActs primarily as an aldehyde; key role in transamination
PyridoxineSimilar ring structurePrecursor form; less active than pyridoxal phosphate
Pyridoxal phosphateDirectly relatedActive coenzyme form; participates in diverse enzymatic reactions

Pyridoxamine phosphate is unique due to its specific role as a coenzyme in transamination reactions, differentiating it from other forms like pyridoxal and pyridoxine which have distinct biochemical roles . Its phosphorylated state enhances its solubility and reactivity compared to non-phosphorylated forms.

Physical Description

Solid

XLogP3

-4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

248.05620852 g/mol

Monoisotopic Mass

248.05620852 g/mol

Heavy Atom Count

16

UNII

Q05R77UO7P

Related CAS

951-83-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-96-4

Wikipedia

Pyridoxamine phosphate

Dates

Modify: 2023-08-15

An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy

Matthew P Wilson, Emma J Footitt, Apostolos Papandreou, Mari-Liis Uudelepp, Ronit Pressler, Danielle C Stevenson, Camila Gabriel, Mel McSweeney, Matthew Baggot, Derek Burke, Tommy Stödberg, Kate Riney, Manuel Schiff, Simon J R Heales, Kevin A Mills, Paul Gissen, Peter T Clayton, Philippa B Mills
PMID: 28782931   DOI: 10.1021/acs.analchem.7b01358

Abstract

We report the development of a rapid, simple, and robust LC-MS/MS-based enzyme assay using dried blood spots (DBS) for the diagnosis of pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency (OMIM 610090). PNPO deficiency leads to potentially fatal early infantile epileptic encephalopathy, severe developmental delay, and other features of neurological dysfunction. However, upon prompt treatment with high doses of vitamin B
, affected patients can have a normal developmental outcome. Prognosis of these patients is therefore reliant upon a rapid diagnosis. PNPO activity was quantified by measuring pyridoxal 5'-phosphate (PLP) concentrations in a DBS before and after a 30 min incubation with pyridoxine 5'-phosphate (PNP). Samples from 18 PNPO deficient patients (1 day-25 years), 13 children with other seizure disorders receiving B
supplementation (1 month-16 years), and 37 child hospital controls (5 days-15 years) were analyzed. DBS from the PNPO-deficient samples showed enzyme activity levels lower than all samples from these two other groups as well as seven adult controls; no false positives or negatives were identified. The method was fully validated and is suitable for translation into the clinical diagnostic arena.


Three in One: Temperature, Solvent and Catalytic Stability by Engineering the Cofactor-Binding Element of Amine Transaminase

Tim Börner, Sebastian Rämisch, Sebastian Bartsch, Andreas Vogel, Patrick Adlercreutz, Carl Grey
PMID: 28470825   DOI: 10.1002/cbic.201700236

Abstract

Amine transaminase (ATA) catalyse enantioselectively the direct amination of ketones, but insufficient stability during catalysis limits their industrial applicability. Recently, we revealed that ATAs suffer from substrate-induced inactivation mechanism involving dissociation of the enzyme-cofactor intermediate. Here, we report on engineering the cofactor-ring-binding element, which also shapes the active-site entrance. Only two point mutations in this motif improved temperature and catalytic stability in both biphasic media and organic solvent. Thermodynamic analysis revealed a higher melting point for the enzyme-cofactor intermediate. The high cofactor affinity eliminates the need for pyridoxal 5'-phosphate supply, thus making large-scale reactions more cost effective. This is the first report on stabilising a tetrameric ATA by mutating a single structural element. As this structural "hotspot" is a common feature of other transaminases it could serve as a general engineering target.


Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes

Tim Börner, Carl Grey, Patrick Adlercreutz
PMID: 27168488   DOI: 10.1002/biot.201500587

Abstract

Methods for rapid and direct quantification of enzyme kinetics independent of the substrate stand in high demand for both fundamental research and bioprocess development. This study addresses the need for a generic method by developing an automated, standardizable HPLC platform monitoring reaction progress in near real-time. The method was applied to amine transaminase (ATA) catalyzed reactions intensifying process development for chiral amine synthesis. Autosampler-assisted pipetting facilitates integrated mixing and sampling under controlled temperature. Crude enzyme formulations in high and low substrate concentrations can be employed. Sequential, small (1 µL) sample injections and immediate detection after separation permits fast reaction monitoring with excellent sensitivity, accuracy and reproducibility. Due to its modular design, different chromatographic techniques, e.g. reverse phase and size exclusion chromatography (SEC) can be employed. A novel assay for pyridoxal 5'-phosphate-dependent enzymes is presented using SEC for direct monitoring of enzyme-bound and free reaction intermediates. Time-resolved changes of the different cofactor states, e.g. pyridoxal 5'-phosphate, pyridoxamine 5'-phosphate and the internal aldimine were traced in both half reactions. The combination of the automated HPLC platform with SEC offers a method for substrate-independent screening, which renders a missing piece in the assay and screening toolbox for ATAs and other PLP-dependent enzymes.


PMP-diketopiperazine adducts form at the active site of a PLP dependent enzyme involved in formycin biosynthesis

Sisi Gao, Huanting Liu, Valérie de Crécy-Lagard, Wen Zhu, Nigel G J Richards, James H Naismith
PMID: 31730149   DOI: 10.1039/c9cc06975e

Abstract

ForI is a PLP-dependent enzyme from the biosynthetic pathway of the C-nucleoside antibiotic formycin. Cycloserine is thought to inhibit PLP-dependent enzymes by irreversibly forming a PMP-isoxazole. We now report that ForI forms novel PMP-diketopiperazine derivatives following incubation with both d and l cycloserine. This unexpected result suggests chemical diversity in the chemistry of cycloserine inhibition.


Molecular dynamics simulations of apo, holo, and inactivator bound GABA-at reveal the role of active site residues in PLP dependent enzymes

Hatice Gökcan, Gerald Monard, F Aylin Sungur Konuklar
PMID: 26800298   DOI: 10.1002/prot.24991

Abstract

The pyridoxal 5-phosphate (PLP) cofactor is a significant organic molecule in medicinal chemistry. It is often found covalently bound to lysine residues in proteins to form PLP dependent enzymes. An example of this family of PLP dependent enzymes is γ-aminobutyric acid aminotransferase (GABA-AT) which is responsible for the degradation of the neurotransmitter GABA. Its inhibition or inactivation can be used to prevent the reduction of GABA concentration in brain which is the source of several neurological disorders. As a test case for PLP dependent enzymes, we have performed molecular dynamics simulations of GABA-AT to reveal the roles of the protein residues and its cofactor. Three different states have been considered: the apoenzyme, the holoenzyme, and the inactive state obtained after the suicide inhibition by vigabatrin. Different protonation states have also been considered for PLP and two key active site residues: Asp298 and His190. Together, 24 independent molecular dynamics trajectories have been simulated for a cumulative total of 2.88 µs. Our results indicate that, unlike in aqueous solution, the PLP pyridine moiety is protonated in GABA-AT. This is a consequence of a pKa shift triggered by a strong charge-charge interaction with an ionic "diad" formed by Asp298 and His190 that would help the activation of the first half-reaction of the catalytic mechanism in GABA-AT: the conversion of PLP to free pyridoxamine phosphate (PMP). In addition, our MD simulations exhibit additional strong hydrogen bond networks between the protein and PLP: the phosphate group is held in place by the donation of at least three hydrogen bonds while the carbonyl oxygen of the pyridine ring interacts with Gln301; Phe181 forms a π-π stacking interaction with the pyridine ring and works as a gate keeper with the assistance of Val300. All these interactions are hypothesized to help maintain free PMP in place inside the protein active site to facilitate the second half-reaction in GABA-AT: the regeneration of PLP-bound GABA-AT (i.e., the holoenzyme). Proteins 2016; 84:875-891. © 2016 Wiley Periodicals, Inc.


PdxH proteins of mycobacteria are typical members of the classical pyridoxine/pyridoxamine 5'-phosphate oxidase family

Karthik Ankisettypalli, Jasmin Jo-Yu Cheng, Edward N Baker, Ghader Bashiri
PMID: 26823273   DOI: 10.1002/1873-3468.12080

Abstract

Pyridoxal 5'-phosphate (PLP) biosynthesis is essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). PLP functions as a cofactor for 58 putative PLP-binding proteins encoded by the Mtb genome and could also act as a potential antioxidant. De novo biosynthesis of PLP in Mtb takes place through the 'deoxyxylulose 5'-phosphate (DXP)-independent' pathway, whereas PdxH enzymes, possessing pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPOx) activity, are involved in the PLP salvage pathway. In this study, we demonstrate that the annotated PdxH enzymes from various mycobacterial species are bona fide members of the classical PNPOx enzyme family, capable of producing PLP using both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) substrates.


Identification of novel thermostable taurine-pyruvate transaminase from Geobacillus thermodenitrificans for chiral amine synthesis

Yujie Chen, Dong Yi, Shuiqin Jiang, Dongzhi Wei
PMID: 26577674   DOI: 10.1007/s00253-015-7129-5

Abstract

ω-Transaminases (ω-TAs) are one of the most popular candidate enzymes in the biosynthesis of chiral amines. Determination of yet unidentified ω-TAs is important to broaden their potential for synthetic application. Taurine-pyruvate TA (TPTA, EC 2.6.1.77) is an ω-TA belonging to class III of TAs. In this study, we cloned a novel thermostable TPTA from Geobacillus thermodenitrificans (TPTAgth) and overexpressed it in Escherichia coli. The enzyme showed the highest activity at pH 9.0 and 65 °C, with remarkable thermostability and tolerance toward organic solvents. Its K M and v max values for taurine were 5.3 mM and 0.28 μmol s(-1) mg(-1), respectively. Determination of substrate tolerance indicated its broad donor and acceptor ranges for unnatural substrates. Notably, the enzyme showed relatively good activity toward ketoses, suggesting its potential for catalyzing the asymmetric synthesis of chiral amino alcohols. The active site of TPTAgth was identified by performing protein sequence alignment, three-dimensional structure simulation, and coenzyme pyridoxamine phosphate docking. The protein sequence and structure of TPTAgth were similar to those of TAs belonging to the 3N5M subfamily. Its active site was found to be its special large pocket and substrate tunnel. In addition, TPTAgth showed a unique mechanism of sulfonate/α-carboxylate recognition contributed by Arg163 and Gln160. We also determined the protein sequence fingerprint of TPTAs in the 3N5M subfamily, which involved Arg163 and Gln160 and seven additional residues from 413 to 419 and lacked Phe/Tyr22, Phe85, and Arg409.


Significantly Elevated Levels of Plasma Nicotinamide, Pyridoxal, and Pyridoxamine Phosphate Levels in Obese Emirati Population: A Cross-Sectional Study

Ghada Rashad Ibrahim, Iltaf Shah, Salah Gariballa, Javed Yasin, James Barker, Syed Salman Ashraf
PMID: 32872122   DOI: 10.3390/molecules25173932

Abstract

Water-soluble vitamins like B3 (nicotinamide), B6 (pyridoxine), and B9 (folic acid) are of utmost importance in human health and disease, as they are involved in numerous critical metabolic reactions. Not surprisingly, deficiencies of these vitamins have been linked to various disease states. Unfortunately, not much is known about the physiological levels of B6 vitamers and vitamin B3 in an ethnically isolated group (such as an Emirati population), as well as their relationship with obesity. The aim of the present study was to quantify various B6 vitamers, as well as B3, in the plasma of obese and healthy Emirati populations and to examine their correlation with obesity. A sensitive and robust HPLC-MS/MS-based method was developed for the simultaneous quantitation of five physiologically relevant forms of vitamin B6, namely pyridoxal, pyridoxine, pyridoxamine, pyridoxamine phosphate, and pyridoxal phosphate, as well as nicotinamide, in human plasma. This method was used to quantify the concentrations of these vitamers in the plasma of 57 healthy and 57 obese Emirati volunteers. Our analysis showed that the plasma concentrations of nicotinamide, pyridoxal, and pyridoxamine phosphate in the obese Emirati population were significantly higher than those in healthy volunteers (
< 0.0001,
= 0.0006, and
= 0.002, respectively). No significant differences were observed for the plasma concentrations of pyridoxine and pyridoxal phosphate. Furthermore, the concentrations of some of these vitamers in healthy Emirati volunteers were significantly different than those published in the literature for Western populations, such as American and European volunteers. This initial study underscores the need to quantify micronutrients in distinct ethnic groups, as well as people suffering from chronic metabolic disorders.


Theoretical study on carbon-carbon short contact of ∼2.3 Å: intermediate state between nonbonding and σ-covalent bonding

Makoto Hatakeyama, Koji Ogata, Toshimasa Ishida, Kunihiro Kitamura, Shinichiro Nakamura
PMID: 25559884   DOI: 10.1021/jp511096p

Abstract

An unusual intermolecular carbon-carbon short contact, observed previously in the crystal structure of the copper complex of pyridoxal-5-phosphate- pyridoxamine-5-phospate Schiff base, was investigated from a standpoint of quantum chemistry by DFT calculations with plane wave basis sets. The DFT-optimized structure qualitatively reproduced the short contact (2.6-2.8 Å) of the intermolecular carbon-carbon pairs for the dimer of the copper complexes in the unit cell, compared to that (∼2.3 Å) of the X-ray diffraction data. By the occupied and unoccupied orbitals, the dimer showed the in-phase and out-of-phase interactions along the direction of the intermolecular distance. The dimer of the copper complexes was confirmed as the stable intermediate between nonbonding and σ-covalent bonding by the electronic energy curve along the distance of the monomers.


Balancing of B6 Vitamers Is Essential for Plant Development and Metabolism in Arabidopsis

Maite Colinas, Marion Eisenhut, Takayuki Tohge, Marta Pesquera, Alisdair R Fernie, Andreas P M Weber, Teresa B Fitzpatrick
PMID: 26858304   DOI: 10.1105/tpc.15.01033

Abstract

Vitamin B6 comprises a family of compounds that is essential for all organisms, most notable among which is the cofactor pyridoxal 5'-phosphate (PLP). Other forms of vitamin B6 include pyridoxamine 5'-phosphate (PMP), pyridoxine 5'-phosphate (PNP), and the corresponding nonphosphorylated derivatives. While plants can biosynthesize PLP de novo, they also have salvage pathways that serve to interconvert the different vitamers. The selective contribution of these various pathways to cellular vitamin B6 homeostasis in plants is not fully understood. Although biosynthesis de novo has been extensively characterized, the salvage pathways have received comparatively little attention in plants. Here, we show that the PMP/PNP oxidase PDX3 is essential for balancing B6 vitamer levels in Arabidopsis thaliana. In the absence of PDX3, growth and development are impaired and the metabolite profile is altered. Surprisingly, RNA sequencing reveals strong induction of stress-related genes in pdx3, particularly those associated with biotic stress that coincides with an increase in salicylic acid levels. Intriguingly, exogenous ammonium rescues the growth and developmental phenotype in line with a severe reduction in nitrate reductase activity that may be due to the overaccumulation of PMP in pdx3. Our analyses demonstrate an important link between vitamin B6 homeostasis and nitrogen metabolism.


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